An In-Depth Technical Guide to 4-Aminonicotinohydrazide (CAS 89533-20-0): A Versatile Heterocyclic Building Block
An In-Depth Technical Guide to 4-Aminonicotinohydrazide (CAS 89533-20-0): A Versatile Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold
In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, pyridine derivatives hold a position of particular prominence. 4-Aminonicotinohydrazide emerges as a molecule of significant interest, integrating three key pharmacophoric elements into a single, compact structure: a pyridine ring, an aromatic amine, and a hydrazide functional group. While specific data for this exact compound is sparse, its structural relationship to the renowned anti-tuberculosis drug isoniazid (isonicotinic acid hydrazide) immediately highlights its potential as a valuable starting material for the synthesis of novel bioactive compounds.
This guide provides a comprehensive technical overview of 4-aminonicotinohydrazide, moving from its fundamental physicochemical properties and a logical, field-proven synthetic route to its predicted spectral characteristics and potential applications in drug discovery. By understanding the core attributes of this molecule, researchers can strategically leverage its reactive handles to construct diverse chemical libraries and accelerate the development of next-generation therapeutics.
Physicochemical and Structural Properties
Understanding the fundamental properties of a chemical building block is paramount for its effective use in synthesis and downstream applications. The key identifiers and predicted properties for 4-Aminonicotinohydrazide are summarized below.
| Property | Value | Source / Rationale |
| CAS Number | 89533-20-0 | Registry Number |
| Molecular Formula | C₆H₈N₄O | Calculated from structure |
| Molecular Weight | 152.15 g/mol | Calculated from structure[1] |
| IUPAC Name | 4-aminopyridine-3-carbohydrazide | IUPAC Nomenclature |
| Appearance | White to off-white solid | Predicted based on analogues like 4-aminonicotinic acid and other hydrazides. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in water. | Predicted based on polar functional groups (-NH₂, -CONHNH₂) and the pyridine nitrogen. |
| Melting Point | >150 °C (decomposition likely) | Predicted. Hydrazides and aminopyridines are typically high-melting solids. |
Synthesis and Characterization: A Practical Approach
Proposed Synthetic Workflow
The most direct route involves the conversion of the carboxylic acid to a methyl ester, followed by hydrazinolysis. This approach is favored for its high efficiency and the relative ease of purification of the intermediate and final product.
Caption: Proposed two-step synthesis of 4-Aminonicotinohydrazide.
Experimental Protocol: A Self-Validating System
This protocol is designed with causality and validation in mind, ensuring each step is based on reliable chemical transformations.
Step 1: Fischer Esterification of 4-Aminonicotinic Acid
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Rationale: Acid-catalyzed esterification is a classic and cost-effective method to convert carboxylic acids to esters. Methanol serves as both the solvent and the reactant, and a catalytic amount of strong acid, like sulfuric acid, protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[2]
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-aminonicotinic acid (1.0 eq).
-
Reagent Addition: Suspend the starting material in anhydrous methanol (approx. 10-15 mL per gram of acid). Carefully add concentrated sulfuric acid (0.1 eq) dropwise while stirring.
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Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.
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Work-up & Isolation: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. The pH should be ~7-8.
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Extraction: Remove the methanol under reduced pressure. Extract the resulting aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x volumes).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 4-aminonicotinate, which can often be used in the next step without further purification.[1]
Step 2: Hydrazinolysis of Methyl 4-aminonicotinate
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Rationale: The ester intermediate is readily converted to the corresponding hydrazide by nucleophilic acyl substitution. Hydrazine is a potent nucleophile that efficiently attacks the electrophilic carbonyl carbon of the ester, displacing the methoxy group.[3]
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Setup: Dissolve the methyl 4-aminonicotinate (1.0 eq) from the previous step in ethanol (10-15 mL per gram) in a round-bottom flask with a reflux condenser.
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Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, 3.0-5.0 eq) to the solution. An excess of hydrazine is used to ensure the complete conversion of the ester.
-
Reaction: Heat the mixture to reflux for 2-4 hours. The reaction is typically monitored by TLC. The formation of the product is often indicated by the precipitation of the solid hydrazide from the reaction mixture upon cooling.
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Isolation & Purification: Cool the reaction mixture to room temperature, and then in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
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Washing: Wash the collected solid with cold ethanol to remove any unreacted hydrazine and other impurities.
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Drying: Dry the purified 4-aminonicotinohydrazide under vacuum to obtain the final product.
Predicted Spectroscopic Data for Characterization
Structural confirmation relies on a combination of spectroscopic methods. The following data are predicted based on the known effects of the constituent functional groups.[4][5][6][7][8]
| Technique | Predicted Observations |
| ¹H NMR | Pyridine Protons: Three distinct signals in the aromatic region (~6.5-8.5 ppm). H2 and H6 will be doublets, while H5 will be a doublet of doublets. The amino group at C4 will cause a significant upfield shift for H5 and H2/H6 compared to unsubstituted nicotinohydrazide. -NH₂ (Amine): A broad singlet (~5.0-6.0 ppm), exchangeable with D₂O. -NH-NH₂ (Hydrazide): Two separate broad singlets, one for the -NH (~9.0-10.0 ppm) and one for the terminal -NH₂ (~4.0-5.0 ppm), both exchangeable with D₂O. |
| ¹³C NMR | Pyridine Carbons: Six distinct signals. The carbon bearing the amino group (C4) will be significantly shielded (~150-155 ppm). Carbons ortho and para to the ring nitrogen will be deshielded. Carbonyl Carbon (C=O): A signal in the characteristic amide/hydrazide region (~165-170 ppm). |
| FT-IR (cm⁻¹) | N-H Stretching: Two distinct bands for the primary amine (-NH₂) around 3450-3300 cm⁻¹ (asymmetric and symmetric stretches).[9] Additional N-H stretching bands from the hydrazide group will appear in the 3300-3100 cm⁻¹ region.[10][11][12] C=O Stretching (Amide I): A strong, sharp absorption band around 1650-1680 cm⁻¹.[13] N-H Bending (Amide II): A medium to strong band around 1620-1580 cm⁻¹. Aromatic C=C/C=N Stretching: Multiple sharp bands of variable intensity in the 1600-1450 cm⁻¹ region.[14][15] |
| Mass Spec (EI) | Molecular Ion (M⁺): A prominent peak at m/z = 152.15, corresponding to the molecular weight of the compound.[1] Key Fragmentation: Expect fragmentation patterns corresponding to the loss of -NHNH₂ (m/z = 121) and the formation of the 4-aminonicotinoyl cation. |
Reactivity and Applications in Drug Discovery
The true value of 4-aminonicotinohydrazide lies in its trifunctional nature, which provides multiple avenues for chemical elaboration. This versatility makes it an ideal scaffold for generating diverse libraries of compounds for biological screening.
Caption: Reactive centers of 4-Aminonicotinohydrazide for chemical diversification.
Leveraging the Hydrazide Moiety (Site A)
The hydrazide group is arguably the most versatile handle. It readily undergoes condensation reactions with aldehydes and ketones to form stable hydrazone derivatives. This reaction is a cornerstone of combinatorial chemistry due to its high efficiency and the vast commercial availability of carbonyl compounds. Hydrazones derived from isonicotinic hydrazide have shown a wide spectrum of biological activities, including potent antitubercular and antimicrobial effects.
Modifying the Aromatic Amine (Site B)
The primary aromatic amine at the C4 position is a strong nucleophile. It can be readily acylated to form amides, derivatized with sulfonyl chlorides to produce sulfonamides, or used as a nucleophilic partner in various cross-coupling reactions (e.g., Buchwald-Hartwig amination). These modifications allow for the systematic exploration of the structure-activity relationship (SAR) around the pyridine core.
The Role of the Pyridine Nitrogen (Site C)
The nitrogen atom within the pyridine ring is basic and can be protonated to form salts, which is often used to improve the aqueous solubility and bioavailability of drug candidates. It can also serve as a coordination site for metal ions, opening possibilities for the development of metallodrugs or diagnostic agents.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-aminonicotinohydrazide is not available, a conservative approach to handling should be adopted based on data for analogous compounds such as 4-aminonicotinic acid, other aminopyridines, and various hydrazides.[1]
-
Hazard Classification (Predicted): Likely to be classified as harmful if swallowed, and may cause skin and serious eye irritation.[1] Some hydrazide derivatives are suspected of causing organ damage through prolonged exposure.
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated area or a chemical fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling Precautions: Avoid creating dust. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
Conclusion
4-Aminonicotinohydrazide (CAS 89533-20-0) represents a strategically designed chemical building block with significant potential for drug discovery and development. Its trifunctional nature allows for extensive and diverse chemical modifications at three distinct sites, making it an ideal starting point for the synthesis of compound libraries. By leveraging established, high-yield chemical transformations, researchers can efficiently generate novel derivatives for biological evaluation. This guide provides the foundational knowledge—from a robust synthesis protocol to predictive characterization data and a logical framework for derivatization—to empower scientists to unlock the full potential of this versatile heterocyclic scaffold.
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